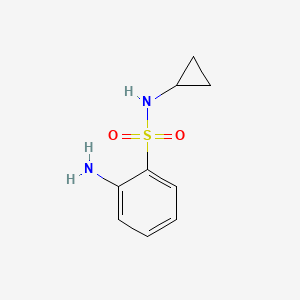

2-Amino-N-cyclopropylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-cyclopropylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-3-1-2-4-9(8)14(12,13)11-7-5-6-7/h1-4,7,11H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLGXMQYBUUKRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588602 |

Source

|

| Record name | 2-Amino-N-cyclopropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443987-16-4 |

Source

|

| Record name | 2-Amino-N-cyclopropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Amino-N-cyclopropylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and analytical characterization of 2-Amino-N-cyclopropylbenzenesulfonamide, a molecule of interest for its potential applications in medicinal chemistry and drug development. The core of this document is a detailed, two-step synthetic protocol, beginning with the formation of an N-cyclopropyl-2-nitrobenzenesulfonamide intermediate, followed by a selective reduction of the nitro group. We will delve into the causality behind key experimental choices, offering insights grounded in established chemical principles. Furthermore, this guide outlines a rigorous, multi-technique approach for structural confirmation and purity assessment, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each protocol is designed to be a self-validating system, ensuring reproducibility and reliability for researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[1] The incorporation of a cyclopropyl moiety is another well-established strategy in drug design, often used to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[2][3] The target molecule, 2-Amino-N-cyclopropylbenzenesulfonamide, combines these two privileged fragments. The ortho-amino group, in particular, offers a valuable synthetic handle for further molecular elaboration, enabling the construction of more complex, fused heterocyclic systems or serving as a key interaction point for biological targets.

This guide provides a robust and logical pathway to access this valuable building block, emphasizing not just the procedural steps but the underlying chemical principles that govern the transformation, ensuring a deep and applicable understanding for the practicing scientist.

Synthesis Methodology

The synthesis of 2-Amino-N-cyclopropylbenzenesulfonamide is most reliably achieved through a two-step sequence. This approach involves the initial formation of the sulfonamide bond, followed by the reduction of a nitro group, which serves as a masked precursor to the desired primary amine.

Overall Synthetic Scheme

The logical flow of the synthesis is depicted below, starting from commercially available 2-nitrobenzenesulfonyl chloride.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-cyclopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel molecule, 2-Amino-N-cyclopropylbenzenesulfonamide. In the absence of extensive published experimental data for this specific compound, this guide focuses on the established methodologies for its characterization, providing a robust framework for researchers in drug discovery and development. By leveraging data from structurally analogous compounds, we offer predicted values and expert insights into the experimental determination of key parameters such as solubility, pKa, and lipophilicity. This document is designed to be a practical resource, enabling scientists to anticipate the behavior of 2-Amino-N-cyclopropylbenzenesulfonamide in biological systems and to design further studies for its potential therapeutic applications.

Introduction: The Rationale for Characterization

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an amino group at the ortho position and a cyclopropyl moiety on the sulfonamide nitrogen in 2-Amino-N-cyclopropylbenzenesulfonamide creates a unique chemical entity with a distinct conformational and electronic profile. The cyclopropyl group, a non-classical bioisostere, is of particular interest as it can modulate lipophilicity, metabolic stability, and target binding affinity.

A thorough understanding of the physicochemical properties of this molecule is paramount for any drug development program. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and ultimately, its efficacy and safety. This guide will detail the critical physicochemical parameters and the state-of-the-art methodologies for their determination.

Molecular Structure and Predicted Properties

The chemical structure of 2-Amino-N-cyclopropylbenzenesulfonamide is presented below:

Figure 1. Chemical structure of 2-Amino-N-cyclopropylbenzenesulfonamide.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~226.29 g/mol | Influences diffusion and transport across membranes. Generally, lower molecular weight is preferred for oral bioavailability (Lipinski's Rule of Five). |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding. An optimal logP is crucial for balancing aqueous solubility and membrane penetration. |

| Topological Polar Surface Area (TPSA) | ~77.8 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | The amino and sulfonamide N-H groups can donate hydrogen bonds, influencing solubility and target interactions. |

| Hydrogen Bond Acceptors | 3 | The sulfonyl oxygens and the amino nitrogen can accept hydrogen bonds, contributing to aqueous solubility and receptor binding. |

| Rotatable Bonds | 2 | A measure of molecular flexibility. A lower number of rotatable bonds is generally associated with better oral bioavailability. |

Table 1: Predicted Physicochemical Properties of 2-Amino-N-cyclopropylbenzenesulfonamide and their relevance in drug discovery.

Synthesis Strategy

The synthesis of 2-Amino-N-cyclopropylbenzenesulfonamide can be approached through several established synthetic routes. A plausible and efficient method involves the reaction of 2-nitrobenzenesulfonyl chloride with cyclopropylamine, followed by the reduction of the nitro group.

Caption: A potential synthetic workflow for 2-Amino-N-cyclopropylbenzenesulfonamide.

Experimental Determination of Physicochemical Properties

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol: Capillary Melting Point Determination [1]

-

Sample Preparation: A small amount of the dry, crystalline 2-Amino-N-cyclopropylbenzenesulfonamide is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Expected Outcome: A sharp melting point range (typically ≤ 2 °C) is indicative of a high-purity compound.

Solubility

Solubility in both aqueous and organic solvents is a critical parameter that influences a drug's formulation, administration route, and bioavailability.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility [2]

-

Sample Preparation: An excess amount of solid 2-Amino-N-cyclopropylbenzenesulfonamide is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The resulting suspension is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is removed by centrifugation and/or filtration through a low-binding filter.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

Data Presentation: Solubility is typically reported in units of mg/mL or µg/mL.

Acidity (pKa)

The pKa value(s) of a molecule dictate its ionization state at a given pH. This is crucial as the ionization state affects solubility, permeability, and target binding. 2-Amino-N-cyclopropylbenzenesulfonamide has two ionizable centers: the acidic sulfonamide proton and the basic amino group.

Experimental Protocol: Potentiometric Titration [3]

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol-water for sparingly soluble compounds.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve.

Expected pKa Values:

-

The aromatic amino group is expected to have a pKa in the range of 2-4.

-

The sulfonamide N-H proton is weakly acidic, with an expected pKa in the range of 9-11.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity.

Experimental Protocol: Shake-Flask Method [4]

-

Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of 2-Amino-N-cyclopropylbenzenesulfonamide is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is gently agitated for a set period to allow for partitioning between the two phases.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and to provide a fingerprint for future identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the range of 6.5-8.0 ppm, with splitting patterns characteristic of a 1,2-disubstituted benzene ring.

-

Amino Protons (NH₂): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Sulfonamide Proton (NH): A signal that may be a singlet or a triplet (due to coupling with the cyclopropyl methine proton).

-

Cyclopropyl Protons: Complex multiplets in the upfield region (typically 0.5-1.5 ppm).

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the downfield region (110-150 ppm).

-

Cyclopropyl Carbons: Signals in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected Characteristic IR Absorption Bands: [5]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300-3500 | Medium, two bands for primary amine |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to weak |

| S=O Stretch (Sulfonamide) | 1300-1350 (asymmetric) and 1140-1180 (symmetric) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic system.

Expected UV-Vis Absorption: [6]

-

Benzene and its derivatives typically show two absorption bands originating from π → π* transitions.[7] For 2-Amino-N-cyclopropylbenzenesulfonamide, these are expected to be red-shifted due to the presence of the auxochromic amino group.

-

A primary absorption band (E-band) is expected around 200-240 nm.

-

A secondary, less intense band (B-band) is anticipated in the 250-300 nm region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the fragmentation pattern, which aids in structural elucidation.

Expected Fragmentation Pattern (Electrospray Ionization - ESI): [8]

-

Parent Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Key Fragments: Cleavage of the S-N bond is a common fragmentation pathway for sulfonamides, leading to the formation of characteristic fragment ions.[8][9] Loss of SO₂ from the parent or fragment ions may also be observed.[10]

Conclusion and Future Directions

This technical guide has outlined the critical physicochemical properties of 2-Amino-N-cyclopropylbenzenesulfonamide and provided a detailed framework for their experimental determination. While computational predictions offer valuable initial insights, rigorous experimental characterization is indispensable for advancing this molecule through the drug discovery pipeline. The methodologies described herein represent the gold standard in the pharmaceutical industry and will enable researchers to generate the high-quality data necessary to build a comprehensive profile of this promising compound. Future work should focus on the experimental validation of the predicted properties and the exploration of its ADMET profile to fully assess its potential as a therapeutic candidate.

References

-

Libretexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). The correlation of the Log P values obtained by the shake flask method...[Link]

-

ResearchGate. (2010, August). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). Physicochemical properties, observed and predicted activities of test set of compounds. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

NIST. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. [Link]

-

Libretexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

SciELO. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]

-

ResearchGate. (2021, August). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]

-

SciSpace. (1995, July 27). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.[Link]

-

ResearchGate. (2015, July). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. [Link]

-

PubMed. (2020). [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

-

ACS Publications. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. [Link]

- Google Patents. (n.d.).

-

eScholarship. (n.d.). Advancing physicochemical property predictions in computational drug discovery. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

-

PubMed. (1981). Potentiometric and atomic absorption spectrometric determination of sulfonamides in pharmaceutic preparations. [Link]

-

ACS Publications. (2019, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

-

Libretexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

CONICET. (2005, September 12). Spectral Assignments and Reference Data. [Link]

-

Semantic Scholar. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

-

Libretexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Libretexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

Scribd. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

PubMed Central. (2021, September 28). Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities. [Link]

-

ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

ResearchGate. (2003, October). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

SciSpace. (1905, January 1). CXXXII.—The ultra-violet absorption spectra of aromatic compounds. Part I. Benzene and certain mono-substituted derivatives. [Link]

-

EPA. (n.d.). Product Properties Test Guidelines OPPTS 830.7860 Water Solubility Generator Column Method. [Link]

- Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.

-

ResearchGate. (2019, July 8). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]

-

Edisco. (n.d.). Melting point determination. [Link]

-

ResearchGate. (n.d.). Physicochemical properties computed using ProtParam tool. [Link]

-

ResearchGate. (n.d.). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. [Link]

-

PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

-

IUPAC. (n.d.). in Organic Solvents and Water + Organic. [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. scispace.com [scispace.com]

- 5. rsc.org [rsc.org]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aaqr.org [aaqr.org]

A Technical Guide to 2-Amino-N-cyclopropylbenzenesulfonamide and Related Aminobenzenesulfonamide Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Amino-N-cyclopropylbenzenesulfonamide, a compound of interest in medicinal chemistry. While specific data such as a dedicated CAS number for this exact molecule remains elusive in readily accessible public databases, this guide offers a comprehensive overview of its parent class, the aminobenzenesulfonamides. By examining the synthesis, chemical properties, and biological significance of closely related analogues, this document serves as a vital resource for researchers engaged in the design and development of novel therapeutics. We will delve into established synthetic protocols, discuss the versatile pharmacological activities of the sulfonamide scaffold, and provide actionable insights for laboratory application.

Introduction to Aminobenzenesulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3] These compounds, characterized by a sulfonyl group connected to an amine, exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer properties.[2][3][4][5] The 2-aminobenzenesulfonamide scaffold, in particular, offers a versatile platform for the development of novel drug candidates due to the presence of two key functional groups: the sulfonamide and the aromatic amine. This dual functionality allows for diverse chemical modifications to fine-tune the molecule's steric and electronic properties, thereby optimizing its interaction with biological targets.

While a specific entry for 2-Amino-N-cyclopropylbenzenesulfonamide is not prominently available, its constituent parts—the 2-aminobenzenesulfonamide core and the cyclopropylamine moiety—are well-documented in chemical literature. Cyclopropylamines are prevalent in numerous pharmaceuticals and agrochemicals, valued for the conformational rigidity and metabolic stability they impart to a molecule.[6] The combination of these two pharmacophores suggests that 2-Amino-N-cyclopropylbenzenesulfonamide holds significant potential for biological activity.

Physicochemical Properties and Identification

Table 1: Predicted Physicochemical Properties of 2-Amino-N-cyclopropylbenzenesulfonamide

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂N₂O₂S |

| Molecular Weight | 212.27 g/mol |

| CAS Number | Not available |

For comparison, the properties of the parent compound, 2-aminobenzenesulfonamide, are well-established.

Table 2: Properties of 2-Aminobenzenesulfonamide

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂S | [7] |

| Molecular Weight | 172.21 g/mol | [7] |

| CAS Number | 3306-62-5 | [7] |

Synthesis of N-Substituted Aminobenzenesulfonamides: A Step-by-Step Protocol

The synthesis of N-substituted aminobenzenesulfonamides typically proceeds through the reaction of a corresponding benzenesulfonyl chloride with a primary or secondary amine.[2][8][9][10][11] The following protocol outlines a general and robust method for the synthesis of compounds such as 2-Amino-N-cyclopropylbenzenesulfonamide.

Experimental Protocol: Synthesis of 2-Amino-N-cyclopropylbenzenesulfonamide

Materials:

-

2-Aminobenzenesulfonyl chloride

-

Cyclopropylamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

-

Addition of Base and Amine: To the stirred solution, add triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath. Slowly add cyclopropylamine (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 2-Amino-N-cyclopropylbenzenesulfonamide.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: General workflow for the synthesis of 2-Amino-N-cyclopropylbenzenesulfonamide.

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide moiety is a privileged scaffold in drug design, with derivatives exhibiting a wide range of biological activities.[1][2][3] This versatility stems from the ability of the sulfonamide group to act as a bioisostere for other functional groups and to participate in key hydrogen bonding interactions with biological targets.

Potential Therapeutic Areas:

-

Antimicrobial Agents: Sulfonamides were among the first effective antimicrobial drugs and continue to be a source of new antibacterial and antifungal agents.[4][5] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

-

Anticancer Agents: Many sulfonamide-containing compounds have shown potent anticancer activity. They can target various pathways involved in cancer progression, including carbonic anhydrases, which are often overexpressed in tumors.

-

Anti-inflammatory Agents: Certain sulfonamides are potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[1]

-

Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding group, making it an excellent inhibitor of carbonic anhydrases.[12][13][14] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and altitude sickness.

The introduction of a cyclopropyl group can enhance the metabolic stability and binding affinity of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Caption: Inhibition of a metalloenzyme by a sulfonamide-based inhibitor.

Conclusion

While 2-Amino-N-cyclopropylbenzenesulfonamide itself is not extensively documented, the principles of its synthesis and its potential biological activities can be inferred from the rich chemistry of aminobenzenesulfonamides and the known benefits of incorporating a cyclopropyl moiety. This technical guide provides a solid foundation for researchers to synthesize and explore the therapeutic potential of this and related compounds. The versatility of the sulfonamide scaffold, combined with the favorable properties of the cyclopropyl group, makes this class of molecules a promising area for future drug discovery efforts.

References

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

- Choudhary, A., & Sharma, P. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Sciences and Research, 12(7), 893-900.

-

Alani, B. G., Salim, K. S., Mahdi, A. S., & Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 3(1), 1-10. [Link]

- Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 13(5), 134-143.

-

Ajeet, Mishra, A. K., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.

- BenchChem. (2025). A Technical Guide to Substituted N-phenethylbenzenesulfonamides: Synthesis, Biological Activity, and Structure-Activity.

-

Angeli, A., et al. (2019). Anticonvulsant 4-Aminobenzenesulfonamide Derivatives with Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry, 62(17), 8086-8098. [Link]

-

Adedotun, A. A., et al. (2020). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. ResearchGate. [Link]

-

El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30255-30272. [Link]

-

Das, P., & Mal, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-215. [Link]

-

De Luca, L., et al. (2019). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1266-1273. [Link]

-

Angapelly, S., et al. (2018). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1469-1478. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminobenzenesulfonamide. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-benzenesulfonyl chloride. PubChem. [Link]

-

Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminobenzenesulfonamide. PubChem. [Link]

- Google Patents. (2014). Preparation method of 5-chlorine-2-aminobenzene sulfonamide.

-

McLeod, M. (1938). The use of compounds related to p-aminobenzenesulphonamide in the treatment of certain infections in mice. Biochemical Journal, 32(10), 1770–1774. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-benzenesulfonyl chloride. PubChem. [Link]

-

Ajibade, P. A., & Idemudia, O. G. (2013). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. International Journal of Molecular Sciences, 14(1), 1454-1469. [Link]

-

Glinkerman, C. M., & Johnson, J. S. (2015). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 17(4), 812-815. [Link]

-

Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate. [Link]

-

Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 3. sciepub.com [sciepub.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminobenzenesulfonamide | C6H8N2O2S | CID 72894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. cbijournal.com [cbijournal.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 2-Amino-N-cyclopropylbenzenesulfonamide: A Comprehensive Guide for Drug Development

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and chemical stability of 2-Amino-N-cyclopropylbenzenesulfonamide, a molecule of interest in pharmaceutical development. As the developability of an active pharmaceutical ingredient (API) is fundamentally linked to its physicochemical properties, a thorough understanding of its behavior in various solvents and under stress conditions is paramount. This document outlines the underlying scientific principles, provides detailed, field-proven experimental protocols for solubility and stability assessment, and explains the causality behind key methodological choices. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to characterize this sulfonamide derivative, anticipate potential formulation challenges, and establish a robust foundation for further development in accordance with regulatory expectations.

Introduction: The Critical Role of Early-Stage Characterization

2-Amino-N-cyclopropylbenzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold known for a wide range of pharmacological activities. The journey from a promising chemical entity to a viable drug candidate is contingent upon a detailed understanding of its fundamental properties. Among the most critical of these are solubility and stability.

-

Solubility directly influences bioavailability. A drug must dissolve to be absorbed, and poor aqueous solubility is a leading cause of failure in preclinical and clinical development.[1] Early characterization in a range of pharmaceutically relevant solvents allows for the selection of appropriate formulation strategies, from simple solutions to more complex systems like amorphous solid dispersions.[1]

-

Stability determines a drug's shelf-life, storage conditions, and degradation profile.[2][3] An unstable compound can lose potency or generate potentially toxic impurities, posing significant safety risks. Investigating stability through forced degradation studies is a regulatory requirement that helps in developing stability-indicating analytical methods and identifying likely degradation pathways.[4][5]

This guide provides the strategic and tactical framework for conducting these essential investigations for 2-Amino-N-cyclopropylbenzenesulfonamide.

Physicochemical Properties: The Molecular Blueprint

Understanding the inherent properties of 2-Amino-N-cyclopropylbenzenesulfonamide is the first step in predicting its behavior. While extensive public data for this specific molecule is limited, we can infer its likely characteristics from its constituent functional groups: an aromatic amine, a sulfonamide linkage, and a cyclopropyl group.

| Property | Predicted Value/Characteristic | Implication for Solubility & Stability |

| Chemical Structure | C₉H₁₂N₂O₂S | The presence of polar amine (-NH₂) and sulfonamide (-SO₂NH-) groups suggests potential for hydrogen bonding, while the benzene and cyclopropyl groups confer nonpolar character. |

| Molecular Weight | ~212.27 g/mol | A relatively low molecular weight generally favors solubility. |

| pKa (Acidic) | ~9-10 (Sulfonamide N-H) | The sulfonamide proton is weakly acidic, becoming deprotonated at high pH, which can increase aqueous solubility. |

| pKa (Basic) | ~2-3 (Aromatic Amine -NH₂) | The aromatic amine is weakly basic and will be protonated at low pH, which can significantly enhance aqueous solubility. |

| logP (Octanol-Water) | ~1.5 - 2.5 (Predicted) | The predicted logP suggests a molecule with moderate lipophilicity, indicating that it will likely have limited aqueous solubility but good solubility in organic solvents. |

Causality: The molecule's amphipathic nature—possessing both polar (amine, sulfonamide) and nonpolar (aromatic ring, cyclopropyl) regions—is the primary driver of its solubility profile.[6] Its solubility will be highly dependent on the solvent's polarity and the pH of aqueous media, which dictates the ionization state of the amino and sulfonamide groups.

Solubility Assessment: A Practical Workflow

The goal of solubility assessment is to quantify the maximum amount of 2-Amino-N-cyclopropylbenzenesulfonamide that can be dissolved in a given solvent system at equilibrium. This data is crucial for selecting excipients and developing viable dosage forms.[6][7]

Rationale for Solvent Selection

A panel of solvents is chosen to represent a range of polarities and functional groups commonly used in pharmaceutical formulations. This provides a comprehensive profile of the API's solubilization potential.[7][8]

| Solvent Class | Examples | Rationale |

| Aqueous Buffers | pH 1.2, pH 4.5, pH 6.8, pH 7.4 | Simulates physiological conditions (stomach, intestines) and determines pH-dependent solubility. |

| Alcohols | Ethanol, Isopropanol | Common co-solvents used to increase the solubility of poorly water-soluble drugs.[7] |

| Glycols | Propylene Glycol, PEG 400 | Low-toxicity solvents used in oral and topical formulations to enhance solubility and stability.[7] |

| Esters | Ethyl Acetate | Represents a class of less polar solvents used in synthesis and purification. |

| Ketones | Acetone | A common solvent with excellent solubilizing properties, often used in processing.[7] |

| Oils/Lipids | Castor Oil, Medium-Chain Triglycerides | Relevant for the development of lipid-based formulations for enhancing oral absorption. |

Experimental Protocol: Equilibrium Shake-Flask Method

This method is the gold standard for determining equilibrium solubility. It ensures the solution is fully saturated, providing a reliable measurement.

Step 1: Preparation

-

Dispense a known volume (e.g., 2 mL) of each selected solvent into appropriately labeled, sealed vials (e.g., 4 mL glass vials).

Step 2: Addition of Compound

-

Add an excess amount of 2-Amino-N-cyclopropylbenzenesulfonamide to each vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. This ensures saturation is reached.

Step 3: Equilibration

-

Place the vials on a constant shaker or rotator at a controlled temperature (typically 25 °C and/or 37 °C) for a minimum of 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

Step 4: Sample Processing

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all undissolved particles. This step is crucial to avoid artificially high results.

Step 5: Analysis

-

Dilute the filtered supernatant with a suitable mobile phase or solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be used for accurate quantification.

Data Presentation

Results should be tabulated to allow for easy comparison across different solvent systems.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| pH 1.2 Buffer | 25 | (Experimental Data) |

| pH 7.4 Buffer | 25 | (Experimental Data) |

| Water | 25 | (Experimental Data) |

| Ethanol | 25 | (Experimental Data) |

| Propylene Glycol | 25 | (Experimental Data) |

| PEG 400 | 25 | (Experimental Data) |

Visualization: Solubility Assessment Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Analysis: Probing Molecular Integrity

Stability testing evaluates how environmental factors affect the quality of a drug substance over time.[2][3] Forced degradation, or stress testing, is an essential component of this process, deliberately exposing the API to harsh conditions to accelerate degradation.

The objectives of forced degradation are four-fold:

-

To identify likely degradation products.

-

To establish degradation pathways.

-

To validate that the chosen analytical method is "stability-indicating" (i.e., can separate degradants from the parent API).

-

To aid in the development of a stable formulation and determine appropriate storage conditions.[5][9]

Regulatory Framework: ICH Guidelines

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for stability testing.[3][10] Stress testing should evaluate the impact of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[10]

Experimental Protocol: Forced Degradation Study

The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that degradation products are formed at detectable levels without completely destroying the parent molecule.[4][9]

| Stress Condition | Reagent/Condition | Typical Duration & Temp. | Rationale & Causality |

| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60-80 °C | Probes for lability to low pH environments. Sulfonamide bonds can be susceptible to hydrolysis. |

| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at 60-80 °C | Probes for lability to high pH. The sulfonamide group may be susceptible. |

| Oxidation | 3% H₂O₂ | 24 hours at Room Temp. | The aromatic amine is a potential site for oxidation. |

| Thermal | Dry Heat | 24-72 hours at 80-100 °C | Assesses the intrinsic thermal stability of the solid API. |

| Photostability | ICH Q1B conditions (UV/Vis light) | Per ICH Q1B guidelines | Tests for light sensitivity. Aromatic systems can be susceptible to photolytic degradation.[3][11] |

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 2-Amino-N-cyclopropylbenzenesulfonamide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation: For each condition, mix the stock solution with the stress reagent (e.g., for acid hydrolysis, mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl).

-

Control Sample: Prepare a control sample by mixing the stock solution with the same solvent used for the stressor (e.g., water for acid/base hydrolysis) and keep it at room temperature.

-

Incubation: Place the stress samples under the specified conditions for the target duration.

-

Neutralization: After incubation, neutralize the acid and base hydrolysis samples to prevent further degradation before analysis.

-

Analysis: Analyze all samples (stressed and control) by a stability-indicating HPLC method. Compare the chromatograms to identify new peaks (degradation products) and quantify the loss of the parent API.

Visualization: Stability Study Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the systematic evaluation of the solubility and stability of 2-Amino-N-cyclopropylbenzenesulfonamide. The successful execution of these protocols will yield a comprehensive dataset that is fundamental to the drug development process. The solubility profile will directly inform the selection of a viable formulation strategy, while the stability data will ensure the development of a safe and effective drug product with an appropriate shelf-life. The insights gained from the forced degradation studies are critical for establishing a validated, stability-indicating analytical method, a non-negotiable requirement for regulatory submissions. By following this structured approach, development teams can de-risk their programs, make informed decisions, and accelerate the progression of promising molecules like 2-Amino-N-cyclopropylbenzenesulfonamide from the laboratory to the clinic.

References

- ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- Slideshare. (2012). Ich guidelines for stability studies 1.

- ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

- ICH. (n.d.). Q1A(R2) Guideline.

- National Institutes of Health (NIH). (n.d.). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES).

- Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth.

- AIP Publishing. (2024). Beyond solubility: The magic of mixed solvents in pharmaceutical sciences.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- MedCrave. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.

- National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques.

- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- PubMed. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism.

- MedCrave online. (2016). Forced Degradation Studies.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. globalpharmatek.com [globalpharmatek.com]

- 8. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. snscourseware.org [snscourseware.org]

- 11. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

Spectroscopic data (NMR, IR, MS) of 2-Amino-N-cyclopropylbenzenesulfonamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-N-cyclopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

2-Amino-N-cyclopropylbenzenesulfonamide is a molecule of significant interest in medicinal chemistry, possessing a unique combination of a sulfonamide, a primary aromatic amine, and a cyclopropyl group. As a novel compound, its thorough characterization is paramount for any research and development endeavor. This guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for 2-Amino-N-cyclopropylbenzenesulfonamide and details the experimental protocols necessary for its empirical validation. This document is intended to serve as a practical resource for scientists engaged in the synthesis, purification, and analysis of this and structurally related compounds.

Introduction: The Structural Significance of 2-Amino-N-cyclopropylbenzenesulfonamide

The molecular architecture of 2-Amino-N-cyclopropylbenzenesulfonamide incorporates three key pharmacophores: the arylsulfonamide, the aniline moiety, and the cyclopropyl ring. The sulfonamide group is a cornerstone of a wide array of antibacterial, and diuretic drugs.[1][2] The 2-amino substitution on the phenyl ring introduces a site for further chemical modification and can significantly influence the compound's electronic properties and biological activity. The N-cyclopropyl group is a known bioisostere for larger alkyl groups and can enhance metabolic stability and binding affinity. A comprehensive spectroscopic analysis is therefore essential to confirm the successful synthesis of this specific isomer and to provide a baseline for quality control in future studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[3] For 2-Amino-N-cyclopropylbenzenesulfonamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is recommended for a complete assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Amino-N-cyclopropylbenzenesulfonamide in DMSO-d₆

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |

| Ar-H (Position 3) | ~6.7 | ~116 | Ortho to -NH₂ group, shielded. |

| Ar-H (Position 4) | ~7.2 | ~133 | Para to -NH₂ and meta to -SO₂NH-, complex splitting. |

| Ar-H (Position 5) | ~6.6 | ~115 | Ortho to -NH₂ and meta to -SO₂NH-, shielded. |

| Ar-H (Position 6) | ~7.6 | ~129 | Ortho to -SO₂NH-, deshielded. |

| -NH₂ | ~5.0 | - | Broad singlet, exchangeable with D₂O. |

| -SO₂NH- | ~8.0 | - | Broad singlet, exchangeable with D₂O. |

| Cyclopropyl-CH | ~2.2 | ~25 | Methine proton on the cyclopropyl ring. |

| Cyclopropyl-CH₂ | ~0.5 - 0.7 | ~5 | Diastereotopic methylene protons on the cyclopropyl ring. |

| C1 (Ar-C-SO₂NH) | - | ~148 | Quaternary carbon attached to the sulfonamide group. |

| C2 (Ar-C-NH₂) | - | ~150 | Quaternary carbon attached to the amino group. |

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified 2-Amino-N-cyclopropylbenzenesulfonamide.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons (e.g., -NH₂ and -SO₂NH-), making them more likely to be observed.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (300 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

-

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse programs available on the spectrometer software should be utilized.

-

The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate signal-to-noise in a reasonable amount of time.

-

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR data acquisition and structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule. For 2-Amino-N-cyclopropylbenzenesulfonamide, IR spectroscopy will be instrumental in confirming the presence of the N-H bonds in the amine and sulfonamide, the S=O bonds of the sulfonamide, and the aromatic C-H and C=C bonds.

Predicted IR Absorption Frequencies

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amine) | 3400-3200 | Medium, Doublet | Asymmetric and symmetric stretching |

| N-H (Sulfonamide) | ~3300 | Medium | Stretching |

| C-H (Aromatic) | 3100-3000 | Medium | Stretching |

| C-H (Cyclopropyl) | ~3000 | Medium | Stretching |

| C=C (Aromatic) | 1600-1475 | Medium-Strong | Stretching |

| S=O (Sulfonamide) | 1350-1300 and 1160-1130 | Strong, Doublet | Asymmetric and symmetric stretching |

| C-N | 1300-1200 | Medium | Stretching |

| S-N | 1100-1000 | Medium | Stretching |

Experimental Protocol for FT-IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Technique: Fourier Transform Infrared (FT-IR) with a Universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Workflow for FT-IR Data Acquisition

Caption: Step-by-step workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[4] For 2-Amino-N-cyclopropylbenzenesulfonamide, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition, while tandem mass spectrometry (MS/MS) can be used to study its fragmentation pattern, further corroborating the proposed structure.

Predicted Mass Spectrometric Data

-

Molecular Formula: C₉H₁₂N₂O₂S

-

Monoisotopic Mass: 212.0620 g/mol

-

Predicted [M+H]⁺: 213.0698 m/z

Table 3: Predicted Key Fragment Ions in MS/MS

| m/z | Proposed Fragment Structure | Loss From Precursor Ion |

| 156.01 | [H₂N-C₆H₄-SO₂]⁺ | Loss of cyclopropylamine |

| 106.04 | [H₂N-C₆H₄]⁺ | Loss of SO₂ and cyclopropylamine |

| 92.05 | [C₆H₄NH₂]⁺ | Rearrangement and loss of SO₂ and cyclopropylamine |

| 56.05 | [C₃H₅NH]⁺ | Cyclopropylamine fragment |

Experimental Protocol for LC-MS/MS Data Acquisition

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of approximately 1 µg/mL in the mobile phase.

Liquid Chromatography (LC) Parameters:

-

Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Full Scan MS: Scan range of m/z 50-500.

-

Tandem MS (MS/MS): Product ion scan of the precursor ion at m/z 213.07. Collision energy should be optimized to obtain a rich fragmentation spectrum.

Workflow for LC-MS/MS Analysis

Sources

An In-Depth Technical Guide to the Potential Biological Activities of Novel Benzenesulfonamide Derivatives

This guide provides an in-depth exploration of the multifaceted biological activities of novel benzenesulfonamide derivatives, a cornerstone scaffold in modern medicinal chemistry. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms, rationale for molecular design, and the robust experimental methodologies required to validate these activities. The structure of this document is designed to follow a logical progression from the foundational chemistry to specific, high-impact therapeutic applications, reflecting a research and development workflow.

Part 1: The Benzenesulfonamide Scaffold: A Versatile Pharmacophore in Drug Discovery

The benzenesulfonamide functional group (-SO₂NH₂) is a key pharmacophore present in a wide array of clinically approved drugs, including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1] Its enduring relevance stems from its ability to act as a potent hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, most notably the zinc ion in metalloenzymes.

The true power of this scaffold lies in its synthetic tractability. The "tail" approach, which involves attaching diverse chemical moieties to the amino or phenyl portions of the benzenesulfonamide core, allows for the fine-tuning of physicochemical properties and the exploration of vast chemical space.[2] This strategy enables the design of derivatives with high potency and selectivity for specific biological targets, transforming a classical pharmacophore into a platform for novel drug discovery.[2][3]

Part 2: Anticancer Activity: Targeting the Hypoxic Tumor Microenvironment

A significant frontier in cancer therapy is the exploitation of the unique physiology of solid tumors, particularly their hypoxic (low oxygen) microenvironment. To survive and proliferate under these conditions, cancer cells upregulate specific enzymes, creating therapeutic vulnerabilities not present in healthy tissues.[1]

Mechanism of Action: Selective Inhibition of Carbonic Anhydrase IX (CA IX)

One of the most promising anticancer strategies for benzenesulfonamide derivatives involves the selective inhibition of human carbonic anhydrase IX (hCA IX).[1][4] This membrane-bound enzyme is highly overexpressed in many solid tumors and plays a critical role in regulating intracellular and extracellular pH, which facilitates tumor cell survival, proliferation, and metastasis.[1][4] Benzenesulfonamides, with their primary sulfonamide group, act as potent inhibitors by coordinating to the Zn(II) ion in the CA active site, mimicking the tetrahedral transition state of the CO₂ hydration reaction.[2] Selective inhibition of CA IX over other isoforms (like the ubiquitous hCA I and II) is a key goal to minimize side effects, and this is often achieved through the aforementioned "tail" strategy, where appended moieties interact with specific residues near the active site entrance.[3][4]

Case Study: Pyrazoline-Benzenesulfonamide Hybrids

A compelling example of rational drug design involves the hybridization of the benzenesulfonamide core with a pyrazoline scaffold.[5] Pyrazoline derivatives are known to possess a broad spectrum of biological activities, including anticancer effects.[5][6] The resulting hybrid molecules have demonstrated potent antiproliferative activity against a range of cancer cell lines, such as lung (A549), breast (MCF-7), and cervical (HeLa).[5][7] These compounds often exhibit multi-target effects, inhibiting not only CA IX but also other tumor-associated enzymes like matrix metalloproteinases (MMP-2, MMP-9) and cyclooxygenase-2 (COX-2).[7][8]

Quantitative Data Summary: In Vitro Cytotoxicity and CA Inhibition

The efficacy of novel derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) against cancer cell lines and their inhibition constant (Kᵢ) against the target enzyme. High selectivity is demonstrated by comparing the Kᵢ for the target isoform (e.g., CA IX) to off-target isoforms (e.g., CA II).

Table 1: Anticancer and CA Inhibitory Activity of Representative Benzenesulfonamide Derivatives

| Compound Type | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Target Enzyme | Inhibition Kᵢ (nM) | Selectivity (Kᵢ CA II / Kᵢ CA IX) | Reference |

|---|---|---|---|---|---|---|

| Thiazolone-Benzenesulfonamide | MDA-MB-231 (Breast) | 1.52 - 6.31 | hCA IX | - | >5.5 | |

| Pyrazoline-Benzenesulfonamide | HeLa (Cervical) | 4.53 | hCA IX / hCA XII | Potent Inhibition | High | [5][7] |

| Triazole-Benzenesulfonamide | NCI-60 Panel | Varied | hCA IX | 1.5 - 38.9 | High | [4][9] |

| Indoline-Benzenesulfonamide | A549 (Lung) | 1.98 - 2.82 | Not Specified | - | - |[10] |

Note: This table is a synthesis of representative data; specific values vary widely with molecular structure.

Experimental Protocols

A self-validating experimental approach is critical. Cytotoxicity assays must precede mechanistic studies to ensure that observed effects are not merely a consequence of cell death.

This protocol assesses the effect of a compound on cell viability and metabolic activity.[11][12]

-

Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231) and a non-malignant control cell line (e.g., MCF-10A) in separate 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Benzenesulfonamides, the first class of clinically effective synthetic antibacterial agents, are being revisited and re-engineered to overcome resistance mechanisms.

Mechanism of Action and Modern Approaches

Historically, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. However, novel derivatives often possess broader or different mechanisms.[13] Modern strategies involve creating hybrid molecules that combine the benzenesulfonamide scaffold with other pharmacophores known for antimicrobial activity, such as thiazoles, pyrimidines, or coumarins, to create multi-target agents or compounds that can evade existing resistance pathways.[13][14]

Quantitative Data Summary: In Vitro Antimicrobial Activity

Antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Benzenesulfonamide Derivatives

| Compound Type | Gram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL) | Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL) | Fungi (e.g., C. albicans) MIC (mg/mL) | Reference |

|---|---|---|---|---|

| Thiazole-Benzenesulfonamide | 3.9 | - | - | |

| Carboxamide-Benzenesulfonamide | 6.63 | 6.72 | 6.63 | [15][16][17] |

| Pyrimidine-Benzenesulfonamide | Potent (ZOI: 15-30mm) | Potent (ZOI: 15-30mm) | Potent (ZOI: 15-30mm) | [14] |

| Pyrazolyl-Benzenesulfonamide | Active | Active | Active |[18] |

Note: ZOI = Zone of Inhibition. Lower MIC values indicate higher potency.

Experimental Protocols

Standardized protocols are essential for the comparability of antimicrobial susceptibility data between laboratories.[19]

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

-

Preparation of Microplate: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.

-

Compound Dilution: Add 100 µL of the stock test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Inoculate wells 1 through 11 with 50 µL of the standardized bacterial inoculum. Well 12 is not inoculated. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.

Part 4: Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Benzenesulfonamide derivatives, most famously the selective COX-2 inhibitors (coxibs), are potent anti-inflammatory agents.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of benzenesulfonamides are often mediated by the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins.[18][21] Other mechanisms include the inhibition of 5-lipoxygenase (5-LOX), suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), and reduction of nitric oxide (NO) production by inhibiting inducible nitric oxide synthase (iNOS).[22][23][24]

Quantitative Data Summary: In Vitro and In Vivo Anti-inflammatory Activity

Table 3: Anti-inflammatory Activity of Representative Benzenesulfonamide Derivatives

| Compound Type | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|

| Carboxamide-Benzenesulfonamide | Carrageenan-Induced Paw Edema (In Vivo) | % Inhibition of Edema @ 1hr | 94.69% | [15][16] |

| Pyrazolyl-Benzenesulfonamide | COX-2 Inhibition (In Vitro) | Selectivity Index (COX-1/COX-2) | High Selectivity | [18] |

| Spirotriazolotriazine-Benzenesulfonamide | Carrageenan-Induced Paw Edema (In Vivo) | % Inhibition of Edema @ 4hr | 99.69% | [24] |

| Celecoxib Analog | Carrageenan-Induced Paw Edema (In Vivo) | ED₅₀ (µM/kg) | 51 |[21] |

Experimental Protocols

A combination of in vitro and in vivo assays provides a comprehensive picture of a compound's anti-inflammatory potential.

This assay measures the production of NO, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatant.[22][25]

-

Cell Culture and Stimulation: Seed RAW 264.7 murine macrophage cells in a 96-well plate (1 x 10⁵ cells/well) and incubate for 24 hours. Pre-treat cells with non-toxic concentrations of the test compound for 1 hour. Stimulate inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) and incubate for another 24 hours.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant. Incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A purple/magenta color will develop in the presence of nitrite.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[15][24]

-

Animal Acclimatization: Acclimatize Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the test compound orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Part 5: Conclusion and Future Directions

The benzenesulfonamide scaffold continues to be an exceptionally fruitful starting point for the development of novel therapeutic agents. Its versatility allows for the rational design of potent and selective inhibitors targeting a wide range of diseases. Future research will likely focus on developing multi-target derivatives that can simultaneously address complex pathologies, such as the interplay between inflammation and cancer. Furthermore, novel benzenesulfonamide conjugates may play a crucial role in overcoming drug resistance in both oncology and infectious disease. The systematic application of the robust screening funnels and mechanistic assays detailed in this guide is paramount to identifying and validating the next generation of benzenesulfonamide-based clinical candidates.

References

A complete, numbered list of all sources cited in this guide is provided below. Each entry includes the title, source, and a verifiable URL.

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC. (n.d.). PubMed Central. [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Publications. [Link]

-

Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. [Link]

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (n.d.). ACS Publications. [Link]

-

Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. (n.d.). PubMed. [Link]

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). Dovepress. [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC - NIH. [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). ResearchGate. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (n.d.). Frontiers. [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). ResearchGate. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH. [Link]

-

Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. (2022). Frontiers. [Link]

-

Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (n.d.). PDF. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC - NIH. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

-

Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). FAO. [Link]

-

Benzenesulfonamide derivatives of antibacterial activity. (n.d.). ResearchGate. [Link]

-

Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. (n.d.). PubMed. [Link]

-

Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks. [Link]

-

Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. [Link]

-